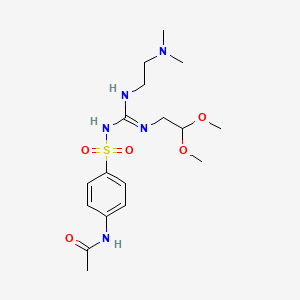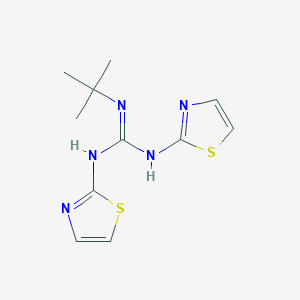
Guanidine, N-(1,1-dimethylethyl)-N',N''-bis(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- is a chemical compound known for its unique structure and properties This compound features a guanidine core substituted with two thiazolyl groups and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’,N’‘-bis(2-thiazolyl)- typically involves the reaction of guanidine derivatives with thiazole-containing compounds under controlled conditions. One common method includes the use of N,N’-bis(2-thiazolyl)guanidine as a starting material, which is then reacted with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The thiazolyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolyl groups or the guanidine core.
Substitution: Nucleophilic substitution reactions can occur at the thiazolyl rings or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolyl rings.
科学的研究の応用
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Research is ongoing into its potential use as a drug candidate for treating bacterial infections and other diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The thiazolyl groups can form hydrogen bonds or coordinate with metal ions, while the guanidine core can interact with negatively charged sites on proteins or nucleic acids. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-
- Guanidine, N-(1,1-dimethylethyl)-N’-8-quinolinyl-N’'-2-thiazolyl-
Uniqueness
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- is unique due to the presence of two thiazolyl groups, which enhance its ability to interact with biological targets and increase its potential as a versatile building block in synthetic chemistry. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
72041-77-1 |
|---|---|
分子式 |
C11H15N5S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
2-tert-butyl-1,3-bis(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C11H15N5S2/c1-11(2,3)16-8(14-9-12-4-6-17-9)15-10-13-5-7-18-10/h4-7H,1-3H3,(H2,12,13,14,15,16) |
InChIキー |
PFSBDLPLNDNMTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC1=NC=CS1)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




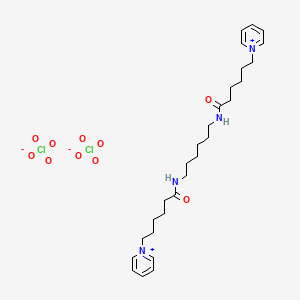
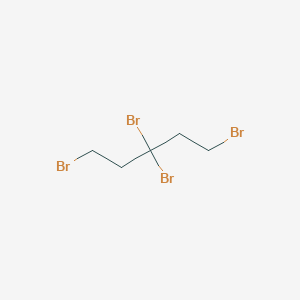
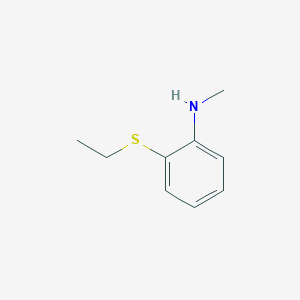

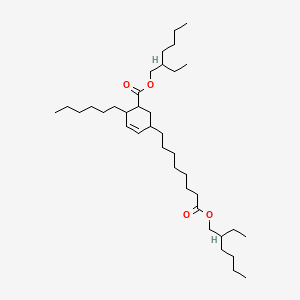
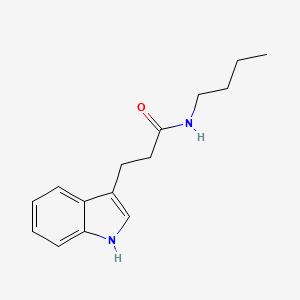
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
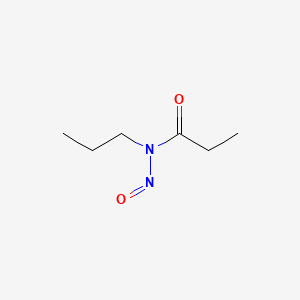
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

